molecular formula C15H9NO5 B6377143 3-Cyano-5-(3,5-dicarboxyphenyl)phenol CAS No. 1261918-55-1

3-Cyano-5-(3,5-dicarboxyphenyl)phenol

Cat. No.: B6377143
CAS No.: 1261918-55-1
M. Wt: 283.23 g/mol
InChI Key: AQBOHTNNSDNKNA-UHFFFAOYSA-N
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Description

3-Cyano-5-(3,5-dicarboxyphenyl)phenol is an organic compound with the molecular formula C15H9NO5 and a molecular weight of 283.2357 g/mol . This compound is characterized by the presence of a cyano group (-CN) and two carboxylic acid groups (-COOH) attached to a phenyl ring, which is further connected to a phenol group (-OH). The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyano-5-(3,5-dicarboxyphenyl)phenol typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The initial step involves the nitration of a suitable aromatic precursor to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Diazotization and Sandmeyer Reaction: The amine groups are converted to diazonium salts, which are then subjected to the Sandmeyer reaction to introduce the cyano group.

    Carboxylation: The final step involves the carboxylation of the aromatic ring to introduce the carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Cyano-5-(3,5-dicarboxyphenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-Cyano-5-(3,5-dicarboxyphenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-Cyano-5-(3,5-dicarboxyphenyl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the cyano and carboxylic acid groups can participate in nucleophilic and electrophilic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Cyano-4-(3,5-dicarboxyphenyl)phenol
  • 2-Cyano-5-(3,5-dicarboxyphenyl)phenol

Uniqueness

3-Cyano-5-(3,5-dicarboxyphenyl)phenol is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. The presence of both cyano and carboxylic acid groups on the same aromatic ring provides a versatile platform for various chemical modifications and applications.

Properties

IUPAC Name

5-(3-cyano-5-hydroxyphenyl)benzene-1,3-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO5/c16-7-8-1-9(6-13(17)2-8)10-3-11(14(18)19)5-12(4-10)15(20)21/h1-6,17H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBOHTNNSDNKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70684972
Record name 3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261918-55-1
Record name 3'-Cyano-5'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70684972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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